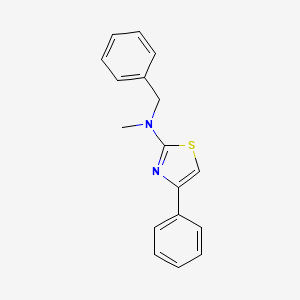
N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Similar compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized using elemental analyses, IR, NMR, and X-ray data (Dani et al., 2013). These methods likely apply to the synthesis of "N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine" as well.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed through single-crystal X-ray diffraction and DFT studies (Özdemir et al., 2009). This analysis can provide insights into the compound's geometry and electronic properties.
Chemical Reactions and PropertiesThiazole derivatives exhibit various chemical reactions, including cyclization and condensation, influenced by catalysts like manganese(II) (Dani et al., 2013). These reactions are crucial for understanding the chemical behavior of "N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine."
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, can be inferred from similar compounds like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, which has been characterized using NMR, IR, and X-ray diffraction (Özdemir et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic structure, can be understood through studies on similar thiazole compounds. For example, negative values of HOMO and LUMO energies indicate stability, as seen in related research (Dani et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Agents
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antimicrobial activity against various bacterial and fungal strains. Some molecules demonstrated higher potency than reference drugs, particularly against Gram-positive strains. Compound 3e showed the highest growth inhibitory effect against all tested pathogens, indicating its potential as an antimicrobial agent (Bikobo et al., 2017).
Anticancer Activity
N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity. These compounds reduced tumor volume and viable cell count, and increased tumor weight inhibition, ascites cells inhibition, non-viable cell count, and life span in Male Swiss albino mice using Ehrlich’s Ascites carcinoma cells. The study concluded that these derivatives are active anticancer agents, with compounds 2d & 4d being the most potent (Naskar et al., 2015).
Optical and Electronic Applications
The compound's derivatives have been explored for their optical and electronic applications, demonstrating significant emissions and potential as security inks or sensors. For example, a novel V-shaped molecule exhibited morphology-dependent fluorochromism in highly contrasted colors induced by mechanical force or surrounding pH stimuli, making it suitable for security ink applications without the need for a covering reagent (Lu & Xia, 2016).
Anti-bacterial and Corrosion Inhibition
Benzothiazole Schiff bases and their lanthanide (III) complexes showed significant emissions and good anti-bacterial activity against skin infection and food poisoning-causing bacteria, as well as pimple-causing bacteria. These compounds also displayed potential as corrosion inhibitors, highlighting their diverse applicability in both medicinal and industrial fields (Mishra et al., 2020).
Direcciones Futuras
The future directions in the research of “N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and eco-friendly synthetic routes for these compounds could be another area of focus .
Propiedades
IUPAC Name |
N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-19(12-14-8-4-2-5-9-14)17-18-16(13-20-17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSHEQRWERAEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)
![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)
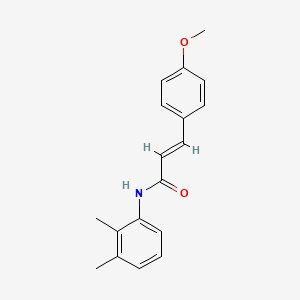
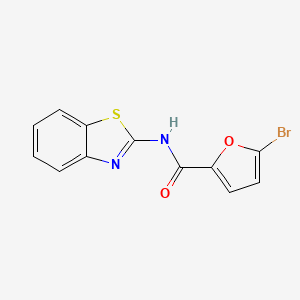
![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)
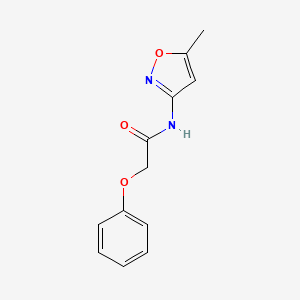
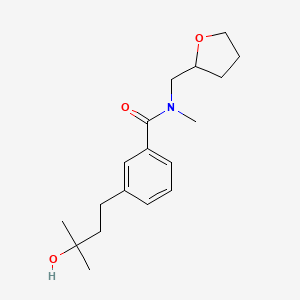
![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)
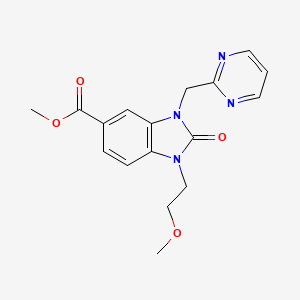
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)